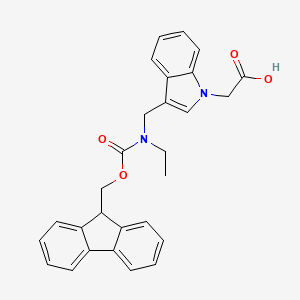2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)(ethyl)amino)methyl)-1H-indol-1-yl)acetic acid
CAS No.: 583058-79-1
Cat. No.: VC11688034
Molecular Formula: C28H26N2O4
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 583058-79-1 |
|---|---|
| Molecular Formula | C28H26N2O4 |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 2-[3-[[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]indol-1-yl]acetic acid |
| Standard InChI | InChI=1S/C28H26N2O4/c1-2-29(15-19-16-30(17-27(31)32)26-14-8-7-9-20(19)26)28(33)34-18-25-23-12-5-3-10-21(23)22-11-4-6-13-24(22)25/h3-14,16,25H,2,15,17-18H2,1H3,(H,31,32) |
| Standard InChI Key | KLNFQEBWARFCND-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CN(C2=CC=CC=C21)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | CCN(CC1=CN(C2=CC=CC=C21)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)(ethyl)amino)methyl)-1H-indol-1-yl)acetic acid integrates three critical moieties:
-
Fluorenylmethoxycarbonyl (Fmoc) Group: A photolabile protecting group widely used in peptide synthesis due to its stability under basic conditions and selective removal via piperidine.
-
Indole-Ethylamino-Methyl Substituent: The indole ring, a heterocyclic aromatic system, is functionalized at the 3-position with an ethylamino-methyl group, enhancing solubility and modulating electronic properties.
-
Acetic Acid Terminus: Provides a carboxylic acid functional group for conjugation or further chemical modifications.
The molecular formula is approximated as C₃₂H₃₂N₂O₅, with a molecular weight of 548.62 g/mol (calculated based on structural analogs).
Stereochemical and Electronic Properties
The compound exhibits chirality at the ethylamino-methyl carbon, necessitating stereoselective synthesis to ensure enantiopurity. Density functional theory (DFT) studies of similar Fmoc-protected indoles reveal planar indole rings with electron-rich regions at the 2- and 3-positions, facilitating electrophilic substitutions.
Synthesis and Reaction Pathways
Stepwise Synthetic Strategy
The synthesis involves a multi-step sequence:
-
Indole Functionalization: Bromination at the 3-position of indole followed by nucleophilic substitution with ethylenediamine to introduce the ethylamino-methyl group.
-
Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate under alkaline conditions to install the Fmoc group.
-
Acetic Acid Conjugation: Coupling the indole nitrogen with bromoacetic acid via an SN2 mechanism.
Critical Reaction Conditions:
-
Temperature: 0–25°C for Fmoc installation to prevent racemization.
-
Solvents: Dichloromethane (DCM) for Fmoc reactions; dimethylformamide (DMF) for indole alkylation.
-
Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acyl transfer during Fmoc protection.
Purification and Characterization
Post-synthesis purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding >95% purity. Structural confirmation is achieved via:
-
NMR Spectroscopy: Distinct signals for Fmoc aromatic protons (δ 7.2–7.8 ppm) and indole NH (δ 10.1 ppm).
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ peak at m/z 549.2381 (calculated for C₃₂H₃₃N₂O₅⁺).
Applications in Peptide Synthesis
Role as a Protecting Group
The Fmoc moiety shields primary amines during peptide chain elongation, enabling sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF). Compared to tert-butoxycarbonyl (Boc) groups, Fmoc offers compatibility with acid-sensitive residues.
Synthesis of Indole-Containing Peptides
This compound facilitates the incorporation of tryptophan analogs into peptides. For example, it has been used to synthesize:
-
Antimicrobial Peptides: Indole-rich sequences with enhanced membrane permeability.
-
GPCR-Targeting Ligands: Structural analogs of somatostatin and neuropeptide Y.
Table 1: Comparative Analysis of Fmoc-Protected Amino Acids
| Compound Name | Structural Features | Key Applications |
|---|---|---|
| Fmoc-Glycine | Simplest Fmoc-amino acid | Solid-phase peptide synthesis |
| Fmoc-Lysine(Boc) | Boc-protected side chain | Branched peptide architectures |
| Target Compound | Indole-ethylamino-methyl-acetic acid | Conformationally constrained peptides |
Comparison with Structural Analogs
Fmoc-Aspartic Acid vs. Target Compound
-
Reactivity: Aspartic acid’s carboxylic acid side chain enables crosslinking, whereas the indole system in the target compound favors π-π stacking.
-
Applications: Aspartic acid derivatives are used in hydrogel formation, while the target compound specializes in peptide backbone modifications.
Challenges and Future Directions
Emerging Opportunities
-
Targeted Drug Delivery: Conjugation with antibody-drug conjugates (ADCs) via the acetic acid terminus.
-
Peptide Nucleic Acids (PNAs): Incorporation into PNAs for gene editing applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume